molecular formula C22H12O4 B1630443 3,9-Perylenedicarboxylic acid CAS No. 6364-19-8

3,9-Perylenedicarboxylic acid

Cat. No. B1630443
CAS RN: 6364-19-8
M. Wt: 340.3 g/mol
InChI Key: SDPOODQJUWAHOW-UHFFFAOYSA-N
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Description

3,9-Perylenedicarboxylic acid is a derivative of perylene and is commonly used in the production of organic electronic materials, such as organic light emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). It exhibits excellent thermal stability and high charge carrier mobility, making it a promising material for various electronic applications .


Synthesis Analysis

The synthesis of 3,9-Perylenedicarboxylic acid involves the reaction of 3,4,9,10-perylenetetracarboxylic dianhydride with an aqueous solution containing potassium hydroxide. The reaction mixture is heated to 200 °C in an autoclave for 20 hours. The pH of the reaction solution is then adjusted to 8-9 with a 10% hydrochloric acid solution. The reaction solution is filtered and the pH of the filtrate is further adjusted to 23 with a 10% hydrochloric acid solution, resulting in the precipitation of a large amount of solids .


Molecular Structure Analysis

The molecular formula of 3,9-Perylenedicarboxylic acid is C22H12O4. It has a molecular weight of 340.3283 .


Physical And Chemical Properties Analysis

3,9-Perylenedicarboxylic acid has a boiling point of 694.3±28.0 °C and a density of 1.538±0.06 g/cm3. It also has a molar refractivity of 104.2±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 221.2±3.0 cm3 .

Scientific Research Applications

Application Summary

Perylene-3,4,9,10-tetracarboxylic acid derivatives (PTCAs), including 3,9-Perylenedicarboxylic acid, are a class of organic dyes and pigments. Perylene-3,4,9,10-tetracarboxylic diimides (PDIs) are the most abundantly used representatives of this class . These compounds have very benign optical properties, which has resulted in large scale application of PDIs as dyes and pigments .

Method of Application

A novel protocol for the synthesis of PDIs has been reported, which involves reacting perylene dianhydride (PDA) with aliphatic amines . Full conversions were obtained at temperatures between 20 and 60 °C, using DBU as the base in DMF or DMSO . A “green” synthesis of PDIs, that runs at higher temperatures, was developed using K2CO3 in DMSO . The reaction sequence for the imidization process, via perylene amic acid intermediates (PAAs), has been confirmed experimentally .

Results or Outcomes

The synthesis of PDIs has been transformed into an extremely convenient functional group tolerant and highly efficient reaction that runs at room temperature . This method is more environmentally friendly and less harsh than traditional methods .

Dye Industry - Organic Dye Synthesis

Application Summary

3,9-Perylenedicarboxylic acid is often used as a synthetic intermediate in the dye industry . It is particularly used in the production of blue and green dyes .

Results or Outcomes

The use of 3,9-Perylenedicarboxylic acid in dye synthesis has enabled the production of a wide range of vibrant and stable organic dyes .

Material Science - Organic Semiconductor Materials

Application Summary

3,9-Perylenedicarboxylic acid can also be used to prepare organic semiconductor materials and polymer materials . These materials are used in the research of organic thin-film solar cells .

Results or Outcomes

The use of 3,9-Perylenedicarboxylic acid in the synthesis of organic semiconductor materials has contributed to advancements in the field of organic electronics, particularly in the development of organic thin-film solar cells .

Electrochemiluminescence - Detection of Tannic Acid

Application Summary

3,9-Perylenedicarboxylic acid has been used in the field of electrochemiluminescence for the detection of tannic acid .

Results or Outcomes

The use of 3,9-Perylenedicarboxylic acid in the detection of tannic acid has contributed to advancements in the field of electrochemiluminescence .

Organic Frame Material - Synthesis of Organic Frame Materials

Application Summary

3,9-Perylenedicarboxylic acid can be used to prepare organic frame materials . These materials are used in various research and industrial applications .

Results or Outcomes

The use of 3,9-Perylenedicarboxylic acid in the synthesis of organic frame materials has contributed to advancements in the field of material science .

Safety And Hazards

The safety data sheet for 3,9-Perylenedicarboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

perylene-3,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O4/c23-21(24)17-9-8-16-12-4-2-6-14-18(22(25)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPOODQJUWAHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213016
Record name 3,9-Perylenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Perylenedicarboxylic acid

CAS RN

6364-19-8
Record name 3,9-Perylenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6364-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Perylenedicarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Perylenedicarboxylic acid
Source EPA DSSTox
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Record name 3,9-perylenedicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Fujiwara, Y Ishikawa, Y Amao - Nippon Kagaku Kaishi, 2002 - chemistry.or.jp
The properties of an optical sensor based on the oxygen-induced and temperature-induced luminescence quenching of tetrakis (pentafluorophenyl) porphyrinatoplatinum (PtTFPP) and …
Number of citations: 5 www5.chemistry.or.jp
P Chung, H Chung, PH Holloway - … of Vacuum Science & Technology A, 2007 - pubs.aip.org
Polycrystalline Si photovoltaic cells were coated with photoluminescent phosphors to increase the power conversion efficiency by down-conversion of high energy ultraviolet photons to …
Number of citations: 57 pubs.aip.org
KR Januszkiewicz, G Bekmesian, HH Sulek - Lubrication engineering, 1992 - hero.epa.gov
Screwdown and bearing lubricants in the aluminum hot rolling mill system were labeled with fluorescent tracers to determine the level of contamination of process lubricant using a UV-…
Number of citations: 10 hero.epa.gov
S Ahmad, J Liu, C Gong, J Zhao… - ACS Applied Energy …, 2018 - ACS Publications
We report a new triplet–triplet annihilation photon up-conversion (TTA-UC) system using an epitaxial Zn-perylene surface-supported metal–organic framework (SURMOF) grown on …
Number of citations: 47 pubs.acs.org
S Ahmad, J Liu, L Sun - 2018 - siriusstore.com
Highly crystalline surface supported metal organic framework thin film has been used to generate enhanced photocurrent in the photoelectrochemical cells. The combination of Zn-…
Number of citations: 3 www.siriusstore.com
G Seybold, G Wagenblast - Dyes and Pigments, 1989 - Elsevier
The operating principle and possible applications of fluorescent collectors are described and some new yellow, red and blue dyestuffs derived from perylene are unveiled and their …
Number of citations: 567 www.sciencedirect.com
R Ferrini, O Nicolet, S Huber, L Zuppiroli… - Journal of Applied …, 2010 - pubs.aip.org
In the last few years, an intense research effort has focused on the synthesis of fluorescent nanopigments for functional inks, light harvesting, tagging, tracing,(bio) labeling, imaging, and …
Number of citations: 6 pubs.aip.org
M Hasegawa, S Horii - Macromol, 2023 - mdpi.com
Heat-resistant polymers with an intense, visible photoluminescence (PL) functionality are presented. A polybenzoxazole (PBO) containing hexafluoroisopropylidene (HFIP) side groups …
Number of citations: 0 www.mdpi.com
DH Chen, H Gliemann, C Wöll - Chemical Physics Reviews, 2023 - pubs.aip.org
Metal-organic frameworks (MOFs) are a class of crystalline porous coordination materials, which are assembled from inorganic nodes and organic linkers. Numerous applications, such …
Number of citations: 10 pubs.aip.org
FJ Mingoarranz, MC Moreno-Bondi… - Microchimica Acta, 1995 - Springer
The spectroscopic features and photoreactivity with oxygen of a novel, highly lipophilic, luminescent metal complex Ru(5-odap) 3 2+ (where 5-odap stands for 5-octadecanamide-1,10-…
Number of citations: 30 link.springer.com

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